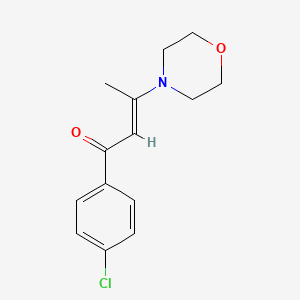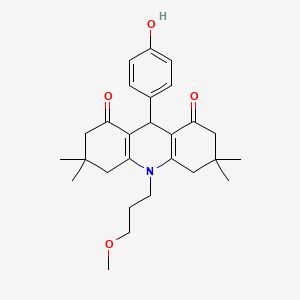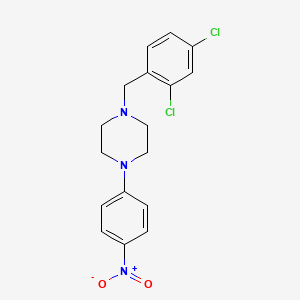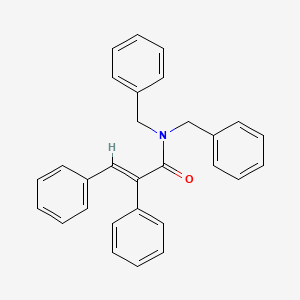
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one, commonly known as Clomiphene, is a synthetic chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research for its ability to induce ovulation in women with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of male infertility, breast cancer, and osteoporosis.
Mechanism of Action
Clomiphene acts as a partial agonist of estrogen receptors in the hypothalamus, which results in the inhibition of the negative feedback mechanism of estrogen. This leads to increased secretion of FSH and LH, which stimulates ovulation.
Biochemical and Physiological Effects
Clomiphene has been found to have a number of biochemical and physiological effects, including increased secretion of FSH and LH, stimulation of ovulation, and improvement of sperm production in men with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of breast cancer and osteoporosis.
Advantages and Limitations for Lab Experiments
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in women and improve sperm production in men. However, there are also limitations to its use, including the potential for side effects such as hot flashes, mood swings, and headaches.
Future Directions
There are several potential future directions for research involving Clomiphene, including its potential use in the treatment of breast cancer and osteoporosis, as well as its potential applications in male infertility. Additionally, further research is needed to better understand the biochemical and physiological effects of Clomiphene and its potential side effects.
Synthesis Methods
Clomiphene is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-but-3-en-2-one. This intermediate is then reacted with morpholine to yield 1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one.
Scientific Research Applications
Clomiphene is commonly used in scientific research to induce ovulation in women with infertility issues. It works by blocking the negative feedback mechanism of estrogen on the hypothalamus, which results in increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the growth and maturation of follicles in the ovaries, leading to ovulation.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKLHFLSAYFHE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
